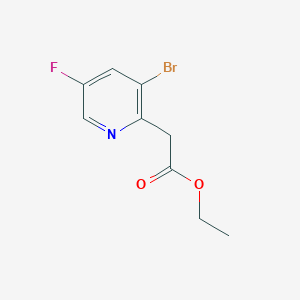

Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate

Description

Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate is a pyridine derivative with the molecular formula C₉H₈BrFNO₂ (CAS: 1379312-86-3). The compound features a pyridine ring substituted with bromine (Br) at position 3 and fluorine (F) at position 5, coupled with an ethyl acetate group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Pyridine derivatives are widely studied for their bioactivity, and halogenated analogs like this compound are particularly relevant in drug discovery due to their enhanced stability and reactivity in cross-coupling reactions.

Properties

IUPAC Name |

ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)4-8-7(10)3-6(11)5-12-8/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOFZQNPHRISDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=N1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 3-bromo-5-fluoropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are used in solvents like DMF or toluene.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, such as ethyl 2-(3-fluoro-5-methoxypyridin-2-yl)acetate when using sodium methoxide.

Coupling Reactions: Products include various biaryl compounds, depending on the boronic acid used.

Scientific Research Applications

Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate depends on its specific application. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes key structural analogs of ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate, highlighting substituent variations and their implications:

Impact of Substituents on Properties

- Halogen Position and Type :

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance leaving-group ability in nucleophilic substitution reactions compared to chlorine.

- Fluorine vs. Methyl : Fluorine’s electronegativity increases the ring’s electron-withdrawing nature, while methyl groups (e.g., in ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate) introduce steric bulk, affecting binding interactions.

- Amino vs.

Commercial Availability and Suppliers

This compound is less commercially prevalent than analogs like ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate (3 suppliers), suggesting higher demand for positional isomers in specific synthetic pathways.

Research Findings and Methodological Insights

- Crystallography : Tools like SHELXL and ORTEP-3 are critical for resolving molecular conformations of halogenated pyridines, aiding in understanding steric and electronic effects.

- Bioactive Extracts : Ethyl acetate derivatives of natural products (e.g., turmeric, ginger) highlight the solvent’s role in extracting polar bioactive compounds, though synthetic analogs like the target compound are tailored for precision in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.